Cas no 36268-65-2 (4-(2,4-Di-tert-pentylphenoxy)butanenitrile)

4-(2,4-Di-tert-pentylphenoxy)butanenitrile is a specialized organic compound featuring a nitrile-functionalized butoxy chain attached to a 2,4-di-tert-pentylphenol core. Its sterically hindered phenolic structure enhances stability against oxidative degradation, making it useful in high-performance applications. The nitrile group provides polarity and reactivity, enabling its use as an intermediate in fine chemical synthesis. This compound is particularly valued for its resistance to thermal and chemical decomposition, ensuring reliability in demanding environments. Its balanced lipophilicity and functional group compatibility make it suitable for advanced material formulations, including polymer stabilizers and specialty additives. The product is typically handled under controlled conditions due to its reactivity.
4-(2,4-Di-tert-pentylphenoxy)butanenitrile structure
36268-65-2 structure
Product Name:4-(2,4-Di-tert-pentylphenoxy)butanenitrile
CAS No:36268-65-2
MF:C20H31NO
MW:301.466245889664
MDL:MFCD00027027
CID:309931
PubChem ID:118935
Update Time:2025-11-02

4-(2,4-Di-tert-pentylphenoxy)butanenitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(2,4-Di-tert-pentylphenoxy)butanenitrile
    • 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanenitrile
    • Butanenitrile,4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
    • 4-(2,4-Di-tert-pentylphenoxy)butyronitrile
    • 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanenitrile
    • AC1L3NW8
    • AC1Q4S91
    • CTK4H6200
    • MolPort-004-285-672
    • SBB058299
    • 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-butanenitril
    • 4-(2,4-di-tert-amylphenoxy)butyronitrile
    • FGX68G39DB
    • NS00030007
    • Butanenitrile, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-
    • Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
    • 36268-65-2
    • EINECS 252-942-9
    • C20H31NO
    • DTXSID1067962
    • AKOS015999803
    • FT-0616502
    • 4-(2,4-Bis(tert-pentyl)phenoxy)butyronitrile
    • 4-(2,4-di-tert-Pentylphenoxy) butyronitrile
    • JEWCXPGDBLFXNE-UHFFFAOYSA-N
    • DB-048941
    • MDL: MFCD00027027
    • Inchi: 1S/C20H31NO/c1-7-19(3,4)16-11-12-18(22-14-10-9-13-21)17(15-16)20(5,6)8-2/h11-12,15H,7-10,14H2,1-6H3
    • InChI Key: JEWCXPGDBLFXNE-UHFFFAOYSA-N
    • SMILES: O(CCCC#N)C1=CC=C(C=C1C(C)(C)CC)C(C)(C)CC

Computed Properties

  • Exact Mass: 301.24100
  • Monoisotopic Mass: 301.241
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 33Ų

Experimental Properties

  • Density: 0.934
  • Boiling Point: 407.9°Cat760mmHg
  • Flash Point: 171.3°C
  • Refractive Index: 1.486
  • PSA: 33.02000
  • LogP: 5.74438

4-(2,4-Di-tert-pentylphenoxy)butanenitrile Security Information

  • Safety Instruction: S22-S36/37
  • Risk Phrases:R22
  • Safety Term:S22;S36/37

4-(2,4-Di-tert-pentylphenoxy)butanenitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-(2,4-Di-tert-pentylphenoxy)butanenitrile Pricemore >>

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Additional information on 4-(2,4-Di-tert-pentylphenoxy)butanenitrile

4-(2,4-Di-tert-pentylphenoxy)butanenitrile (CAS No. 36268-65-2): Properties, Applications, and Market Insights

4-(2,4-Di-tert-pentylphenoxy)butanenitrile (CAS No. 36268-65-2) is a specialized organic compound with significant applications in industrial and research settings. This nitrile derivative, featuring a 2,4-di-tert-pentylphenoxy group, is valued for its unique chemical properties and versatility. In recent years, the demand for high-performance specialty chemicals like 4-(2,4-Di-tert-pentylphenoxy)butanenitrile has grown, driven by advancements in material science and green chemistry initiatives.

The molecular structure of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile contributes to its stability and reactivity, making it useful in various synthetic processes. Researchers often explore its potential as an intermediate in the production of advanced materials, including liquid crystals and polymer additives. With increasing interest in sustainable chemistry, this compound has gained attention for its role in developing eco-friendly alternatives to traditional solvents and reagents.

From a commercial perspective, 4-(2,4-Di-tert-pentylphenoxy)butanenitrile occupies a niche but important position in the specialty chemicals market. Manufacturers and suppliers frequently highlight its purity grades (typically 95% to 99%) and customized packaging options to meet diverse research and industrial requirements. The compound's stability under various conditions makes it particularly attractive for applications requiring long shelf-life and consistent performance.

Recent technological trends have influenced the application landscape for CAS 36268-65-2. The growing emphasis on high-performance materials in electronics and optics has created new opportunities for this compound. Additionally, the push toward greener chemical processes has led to innovative uses of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile in catalytic systems and as a building block for environmentally benign compounds.

Quality control remains paramount when working with 4-(2,4-Di-tert-pentylphenoxy)butanenitrile. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to verify the compound's purity and structural integrity. These quality assurance measures ensure reliable performance in both research and industrial applications, addressing one of the most common concerns among potential users searching for high-purity specialty chemicals.

The synthesis and handling of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile require specialized knowledge and equipment. Proper storage conditions (typically under inert atmosphere at controlled temperatures) are essential to maintain the compound's stability. These technical considerations frequently appear in user queries, reflecting the practical challenges faced by researchers and technicians working with this material.

Market analysis indicates steady growth in demand for CAS 36268-65-2, particularly in regions with strong pharmaceutical and advanced materials sectors. Pricing trends show moderate fluctuations tied to raw material availability and production capacity. Industry reports suggest that innovations in synthetic methodologies may further enhance the accessibility and cost-effectiveness of this compound in coming years.

From a regulatory standpoint, 4-(2,4-Di-tert-pentylphenoxy)butanenitrile is generally regarded as safe for its intended uses when handled properly. However, users often search for detailed safety data sheets (SDS) and handling guidelines, underscoring the importance of comprehensive technical documentation for specialty chemicals. Suppliers typically provide this information to support responsible use in laboratory and industrial settings.

The future outlook for 4-(2,4-Di-tert-pentylphenoxy)butanenitrile appears promising, with potential applications emerging in energy storage systems and advanced coatings. Research collaborations between academic institutions and chemical manufacturers continue to explore novel uses for this versatile compound, addressing some of the most pressing challenges in modern materials science.

For researchers considering 4-(2,4-Di-tert-pentylphenoxy)butanenitrile for their projects, thorough literature review and consultation with suppliers are recommended. The compound's specific properties may offer advantages over alternative materials in certain applications, particularly where steric hindrance and controlled reactivity are desired characteristics. As with any specialty chemical, proper experimental design and safety protocols are essential for successful implementation.

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